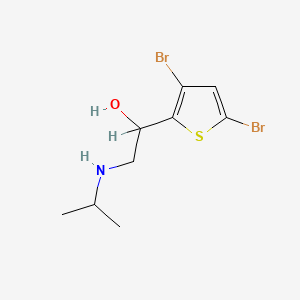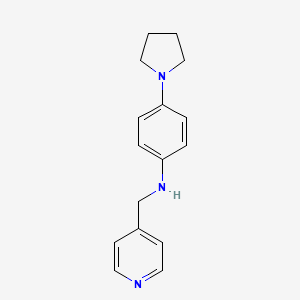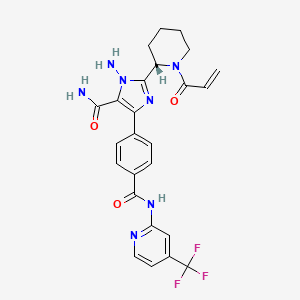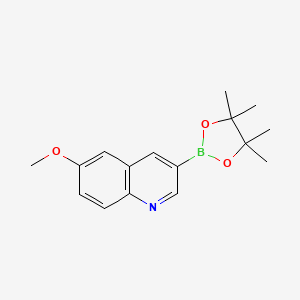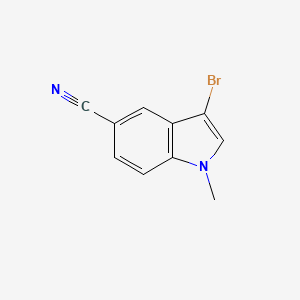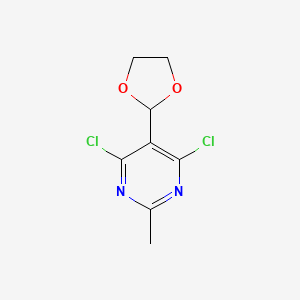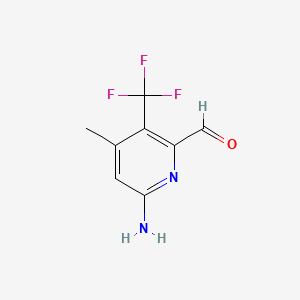
6-Amino-4-methyl-3-(trifluoromethyl)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde is a chemical compound with a unique structure that includes an amino group, a methyl group, a trifluoromethyl group, and a pyridinecarboxaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Functional Group Introduction: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Aldehyde Formation: The carboxaldehyde group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), various amines
Major Products Formed
Oxidation: 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid
Reduction: 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarbinol
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-4-methylnicotinic acid: Similar structure but lacks the trifluoromethyl group.
4-Methyl-3-(trifluoromethyl)pyridine-2-carboxaldehyde: Similar structure but lacks the amino group.
Uniqueness
6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H7F3N2O |
|---|---|
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
6-amino-4-methyl-3-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7F3N2O/c1-4-2-6(12)13-5(3-14)7(4)8(9,10)11/h2-3H,1H3,(H2,12,13) |
Clé InChI |
NZJPJMNOHWBDTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1C(F)(F)F)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



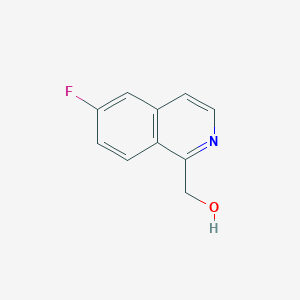
![2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13922686.png)
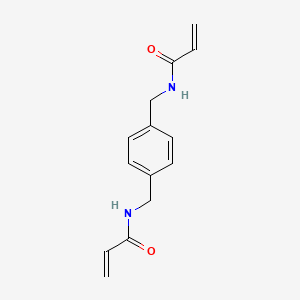
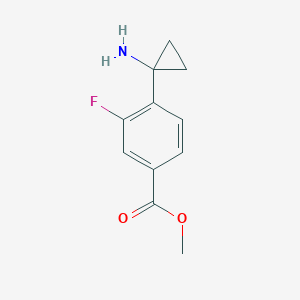
![1-(5-Chlorobenzo[b]thien-2-yl)ethanone](/img/structure/B13922704.png)


